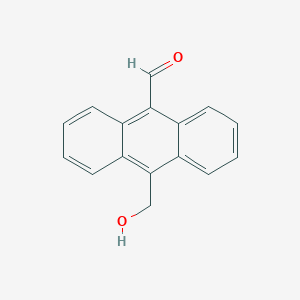

10-(Hydroxymethyl)anthracene-9-carbaldehyde

货号 B3193438

CAS 编号:

71774-88-4

分子量: 236.26 g/mol

InChI 键: RNSSXMLLVVEBBV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

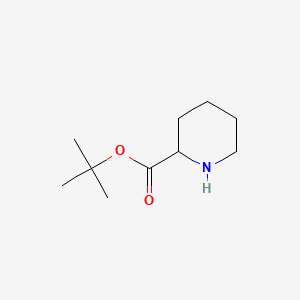

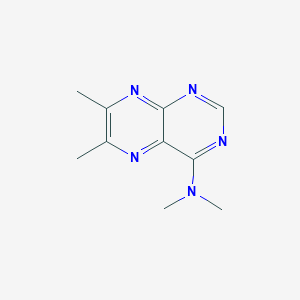

10-(Hydroxymethyl)anthracene-9-carbaldehyde is a chemical compound with the molecular formula C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .

Synthesis Analysis

The synthesis of 10-(Hydroxymethyl)anthracene-9-carbaldehyde could potentially be achieved by modifying the synthesis process of similar compounds. For instance, 9-Anthracenemethanol, a derivative of anthracene with a hydroxymethyl group attached to the 9-position, can be prepared by hydrogenation of 9-anthracenecarboxaldehyde .Molecular Structure Analysis

The molecular structure of 10-(Hydroxymethyl)anthracene-9-carbaldehyde consists of a hydroxymethyl group (CH2OH) attached to the 10-position of the anthracene-9-carbaldehyde molecule .属性

CAS 编号 |

71774-88-4 |

|---|---|

产品名称 |

10-(Hydroxymethyl)anthracene-9-carbaldehyde |

分子式 |

C16H12O2 |

分子量 |

236.26 g/mol |

IUPAC 名称 |

10-(hydroxymethyl)anthracene-9-carbaldehyde |

InChI |

InChI=1S/C16H12O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-9,18H,10H2 |

InChI 键 |

RNSSXMLLVVEBBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)CO |

规范 SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)CO |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

To a solution of 500 mg. of the product of Example 1 in 50 ml. of anhydrous ether maintaining at -45° C. is added dropwise a solution of 0.060 ml. of boron trifluoride in 2.0 ml. of anhydrous ether. The reaction mixture is stirred at -45° C. for 10 minutes and then allowed to warm to -30° C. in 5 minutes. The reaction mixture is poured into a mixture of 20 ml. of cool saturated sodium bicarbonate solution and 30 ml. of ether. The ethereal solution is washed with an additional 20 ml. of saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate and filtered. The ether is removed to provide a yellow solid. The solid is recrystallized from acetonitrile to give 259 mg. of the desired product as yellow crystals, mp. 182°-184° C.

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

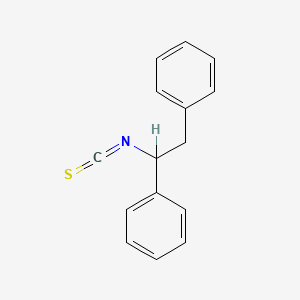

1,2-Diphenylethyl isothiocyanate

71056-06-9

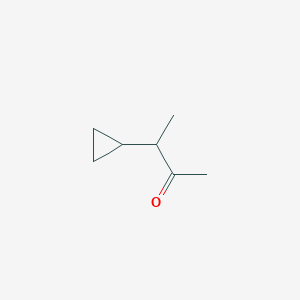

3-Cyclopropylbutan-2-one

71058-45-2

4-Amino-3-methylbutanoic acid

71135-23-4

Tert-butyl Piperidine-2-carboxylate

71170-78-0

![3H-Spiro[1-benzofuran-2,3'-pyrrolidine]](/img/structure/B3193457.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B3193467.png)